Benzonitrile, 2-(3,4-dichlorophenoxy)-
Description
The compound "Benzonitrile, 2-(3,4-dichlorophenoxy)-" is a benzonitrile derivative featuring a 3,4-dichlorophenoxy substituent at the 2-position of the benzene ring. This structure combines the electron-withdrawing nitrile group with the halogenated phenoxy moiety, which may confer unique physicochemical and biological properties. The closest analogs include:
- Benzonitrile, 2-(3,4-dichlorophenoxy)-5-nitro- (CAS 78940-62-2), which adds a nitro group at the 5-position .
- 2-(2,4-Dichlorophenoxy)benzonitrile (CAS 175136-80-8), an isomer with dichloro substitution at the 2,4-positions .
This article focuses on structural and functional comparisons with these and other related compounds.
Properties
CAS No. |
99902-85-9 |
|---|---|
Molecular Formula |
C13H7Cl2NO |
Molecular Weight |
264.10 g/mol |
IUPAC Name |
2-(3,4-dichlorophenoxy)benzonitrile |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7H |
InChI Key |
RUHGJWKIGJKQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key molecular parameters of structurally similar benzonitrile derivatives:
Key Observations :
Substituent Position and Electronic Effects: The 3,4-dichlorophenoxy group (CAS 78940-62-2) introduces strong electron-withdrawing effects due to two chlorine atoms, while the nitro group further enhances reactivity . In contrast, the 2,4-dichlorophenoxy analog (CAS 175136-80-8) exhibits steric and electronic differences due to altered chlorine positions .
Molecular Weight and Functional Groups: The nitro-substituted derivative (CAS 78940-62-2) has the highest molecular weight (309.11 g/mol) due to the nitro group, while non-nitro analogs (e.g., CAS 175136-80-8) are lighter (264.11 g/mol) . Chlorine atoms contribute significantly to molecular weight, as seen in CAS 24789-55-7 and 92161-40-5, which share identical formulas but differ in substituent arrangement .
Physicochemical and Spectral Data
- Infrared (IR) Spectroscopy :
- Mass Spectrometry :
- Chlorine isotopic patterns (e.g., ³⁵Cl and ³⁷Cl) dominate in compounds like CAS 175136-80-8, aiding structural confirmation .
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